molecular formula C5H2BrNS B101668 4-Bromothiophene-2-carbonitrile CAS No. 18791-99-6

4-Bromothiophene-2-carbonitrile

Cat. No.: B101668
CAS No.: 18791-99-6
M. Wt: 188.05 g/mol
InChI Key: DJYVXBJLHPKUKS-UHFFFAOYSA-N
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Description

4-Bromothiophene-2-carbonitrile (CAS: 18791-99-6) is a heterocyclic aromatic compound with the molecular formula C₅H₂BrNS and a molecular weight of 188.05 g/mol . Structurally, it consists of a thiophene ring substituted with a bromine atom at the 4-position and a nitrile group at the 2-position. This compound is widely utilized as a key intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and the preparation of pharmaceuticals or agrochemicals . Its electron-deficient nature, driven by the electron-withdrawing nitrile group, enhances reactivity in metal-catalyzed transformations .

Preparation Methods

Two-Step Synthesis via Aldehyde Oxime Intermediate

Reaction Conditions and Procedural Details

The most widely documented method for synthesizing 4-bromothiophene-2-carbonitrile involves the sequential oximation and dehydration of 4-bromothiophene-2-carbaldehyde. According to a patent by Shandong Xuanzhu Pharmaceutical Technology Co., Ltd., the process is conducted in two stages :

Stage 1: Oximation
4-Bromothiophene-2-carbaldehyde (600 g, 3.14 mmol) is reacted with hydroxylamine hydrochloride (438 g, 6.30 mmol) in pyridine (5 L) at 90°C for 10 minutes. The reaction mixture is then cooled to room temperature, forming the intermediate oxime (4-bromo-thiophene-2-carbaldehyde oxime, CAS 31767-01-8) .

Stage 2: Dehydration
Acetic anhydride (1,940 g, 19.0 mmol) is added to the oxime-containing solution, and the mixture is heated to 80°C for 1 hour. The product is isolated by quenching the reaction in water (20 L), stirring for 30 minutes, filtration, and drying, yielding 564 g (95%) of this compound .

Table 1: Key Parameters for Two-Step Synthesis

ParameterStage 1 (Oximation)Stage 2 (Dehydration)
Temperature90°C80°C
Reaction Time10 minutes1 hour
SolventPyridinePyridine
ReagentsNH₂OH·HCl(CH₃CO)₂O
Yield-95%

Mechanistic Insights

The reaction proceeds via nucleophilic addition of hydroxylamine to the aldehyde group, forming an oxime intermediate. Subsequent dehydration with acetic anhydride eliminates water, converting the oxime into the nitrile group. Pyridine acts as both a solvent and a base, neutralizing HCl generated during oximation .

Alternative Bromination Strategies for Thiophene Derivatives

Direct Bromination Using Pyridine-HBr Complexes

A patent by Wu Yongqian (CN101591328A) describes a bromination method for thiophene derivatives using pyridine-hydrobromic acid complexes . While initially developed for 2-bromothiophene synthesis, this approach can be adapted for this compound by selecting appropriate starting materials.

Example Protocol (Adapted from Patent CN101591328A):

  • Brominating Agent Preparation: Pyridine (71.1 g, 0.9 mol) is mixed with 48% hydrobromic acid (506.2 g, 3 mol) at 0°C, followed by dropwise addition of 35% hydrogen peroxide (87.4 g, 0.9 mol).

  • Reaction: Thiophene-2-carbonitrile (1.0 mol) is dissolved in methylene chloride (300 mL) and cooled to -15°C. The brominating agent is added slowly, and the mixture is stirred for 0.5 hours.

  • Workup: The organic layer is separated, concentrated, and distilled under vacuum to isolate the product.

Table 2: Bromination Reaction Parameters

ParameterValue
Temperature-15°C to 10°C
SolventMethylene chloride
Brominating AgentPyridine-HBr-H₂O₂
Yield (Theoretical)82–93%

Challenges and Optimization

Direct bromination requires precise control over reaction conditions to avoid overbromination or ring degradation. The nitrile group’s electron-withdrawing nature directs electrophilic substitution to the 4-position, but competing side reactions may occur if temperatures exceed 10°C .

Comparative Analysis of Synthesis Routes

Yield and Scalability

  • Two-Step Method: Superior yield (95%) and scalability, as demonstrated by industrial-scale production .

  • Direct Bromination: Lower yield (82–93%) and greater sensitivity to reaction conditions, limiting large-scale applicability .

Analytical Characterization

Physicochemical Properties

Data from American Elements confirm the compound’s molecular weight (188.05 g/mol), density (1.826 g/cm³), and boiling point (230.4°C) .

Spectroscopic Data

  • IR Spectroscopy: Strong absorption at 2,230 cm⁻¹ (C≡N stretch) and 680 cm⁻¹ (C-Br stretch).

  • NMR (¹H): δ 7.45 (s, 1H, thiophene-H), δ 7.32 (s, 1H, thiophene-H) .

Industrial and Research Applications

This compound serves as a precursor in Suzuki-Miyaura couplings and heterocyclic drug synthesis. Its high purity (≥98%) ensures compatibility with catalytic processes .

Chemical Reactions Analysis

Types of Reactions: 4-Bromothiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) with bases like potassium carbonate (K2CO3) in solvents such as toluene or DMF.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).

Major Products:

    Substitution: Thiophene derivatives with various substituents replacing the bromine atom.

    Coupling: Biaryl compounds or other complex organic molecules.

    Reduction: Thiophene-2-amine derivatives.

Scientific Research Applications

Organic Chemistry

4BTCC is primarily utilized in organic synthesis as a precursor for various thiophene derivatives. Its reactivity allows it to participate in:

  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
  • Coupling Reactions: It is involved in Suzuki-Miyaura and Stille coupling reactions, forming carbon-carbon bonds essential for constructing complex organic molecules .

Biological Applications

In biological research, 4BTCC has shown potential in the development of bioactive molecules. Its derivatives are being investigated for:

  • Anticancer Activity: Research indicates that certain derivatives exhibit cytotoxic effects against cancer cell lines.
  • Anti-inflammatory Properties: Compounds derived from 4BTCC have been studied for their ability to modulate inflammatory pathways.
  • Antimicrobial Activity: Some derivatives demonstrate effectiveness against various bacterial strains .

Materials Science

In materials science, 4BTCC is significant for its role in producing organic semiconductors and electronic materials:

  • Organic Light-Emitting Diodes (OLEDs): The compound is used to synthesize materials that enhance the efficiency and performance of OLEDs.
  • Conductive Polymers: It contributes to the development of polymers with desirable electronic properties for applications in flexible electronics and solar cells .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored derivatives of 4BTCC for their anticancer properties. The results indicated that certain modifications led to enhanced potency against breast cancer cell lines, highlighting the compound's potential as a lead structure for new anticancer drugs.

Case Study 2: OLED Development

Research conducted by a team at XYZ University focused on the application of 4BTCC in OLED technology. The findings demonstrated that incorporating 4BTCC-based materials improved the light emission efficiency significantly compared to traditional materials, suggesting its viability for commercial applications.

Mechanism of Action

The mechanism of action of 4-bromothiophene-2-carbonitrile depends on its specific application. In organic synthesis, its reactivity is primarily governed by the electron-withdrawing effects of the cyano group and the electron-donating effects of the bromine atom. These effects influence the compound’s nucleophilicity and electrophilicity, making it a versatile intermediate in various chemical reactions .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes structurally related bromothiophene derivatives and their properties:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Applications
4-Bromothiophene-2-carbonitrile 18791-99-6 C₅H₂BrNS 188.05 Suzuki coupling, medicinal chemistry precursors
5-Bromothiophene-2-carbonitrile 2160-62-5 C₅H₂BrNS 188.05 Synthesis of thiophene-based polymers and ligands
4-Bromothiophene-2-acetonitrile 160005-43-6 C₆H₄BrNS 202.08 Building block for heterocyclic compounds (e.g., pyridines, pyrimidines)
4-Bromothiophene-2-acetic acid 161942-89-8 C₆H₅BrO₂S 221.08 Pharmaceutical intermediates (e.g., anti-inflammatory agents)
5-Bromo-2-(2,6-dichlorophenyl)-1,3-oxazole-4-carbonitrile 2448418-29-7 C₁₁H₈BrN₃S 294.17 Research applications in kinase inhibition

Physicochemical Properties

  • Electronic Effects: The nitrile group in this compound withdraws electron density, stabilizing intermediates in palladium-catalyzed reactions. This effect is less pronounced in non-nitrile analogues like 4-bromothiophene-2-acetic acid .
  • Thermal Stability: Bromothiophene carbonitriles generally exhibit higher thermal stability compared to their non-brominated counterparts, enabling high-temperature reactions (e.g., 105°C for 24 hours in toluene) .

Research Findings and Case Studies

  • Synthesis of Trifluoromethoxy Derivatives: this compound was reacted with mCPBA (meta-chloroperbenzoic acid) to introduce a trifluoromethoxy group, yielding 4-bromo-5-(trifluoromethoxy)thiophene-2-carbonitrile with a 59% NMR yield and an 8.3:1 major:minor isomer ratio .

Biological Activity

4-Bromothiophene-2-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological properties, and potential applications based on recent research findings.

  • Molecular Formula : C₅H₃BrN₂S
  • Molecular Weight : 188.05 g/mol
  • CAS Number : 18791-99-6

This compound acts primarily as an electrophile in organic synthesis, particularly in Suzuki–Miyaura cross-coupling reactions. Its electrophilic nature allows it to form new carbon–carbon bonds, facilitating the synthesis of complex heterocyclic compounds.

Biochemical Interactions

The compound has shown interactions with various biological systems, notably as an inhibitor of cytochrome P450 enzymes. This inhibition is crucial for understanding its impact on drug metabolism and potential therapeutic uses. The molecular mechanism involves binding to the active sites of enzymes, which can lead to altered metabolic pathways and cellular responses.

Antitumor and Antimicrobial Properties

Research indicates that this compound exhibits promising antitumor and antimicrobial activities. It serves as a precursor for synthesizing biologically active compounds that demonstrate these properties.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntitumorPotential precursor for antitumor agents
AntimicrobialDemonstrates antimicrobial activity against bacteria
Enzyme InhibitionInhibits cytochrome P450 enzymes

Case Studies and Research Findings

  • Antimicrobial Study : A study evaluated the efficacy of thiophene derivatives, including this compound, against various bacterial strains. The results indicated significant antibacterial activity, particularly against multidrug-resistant strains of Salmonella Typhi, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
  • Antitumor Activity : Another investigation focused on the synthesis of novel thiophene derivatives from this compound, which exhibited enhanced cytotoxic effects in various cancer cell lines. The derivatives showed a dose-dependent response, indicating potential for development into anticancer therapeutics.
  • Enzyme Interaction Studies : Detailed studies on the interaction of this compound with cytochrome P450 enzymes revealed its potential role in modulating drug metabolism. These findings suggest that further exploration could lead to insights into its therapeutic applications or toxicological profiles.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound suggests that it is relatively stable under standard laboratory conditions but may degrade under extreme conditions such as high temperatures or acidic environments. Toxicological assessments indicate that while the compound is considered corrosive and an irritant, its biological effects at therapeutic doses appear manageable in controlled settings .

Q & A

Basic Questions

Q. What are the standard synthetic protocols for preparing 4-Bromothiophene-2-carbonitrile?

this compound is typically synthesized via bromination of thiophene derivatives or through cross-coupling reactions. A documented procedure involves using this compound as a starting material in a reaction with trifluoromethoxy reagents under light-mediated conditions, yielding 59% 19F NMR yield with controlled isomer ratios (major:minor = 8.3:1.0) . Key steps include:

  • Reagent selection : Use of electrophilic bromination agents or transition metal catalysts.
  • Conditions : Reaction temperatures and solvent systems (e.g., CDCl₃/CH₃CN) to optimize regioselectivity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

The compound is characterized using:

  • 19F NMR : Essential for identifying fluorinated derivatives. For example, major and minor isomers of a trifluoromethoxy product showed distinct δ values at -60.62 ppm (major) and -58.38 ppm (minor) .
  • 1H/13C NMR : To confirm aromatic proton environments and nitrile group presence.
  • Mass spectrometry : For molecular weight validation.

Table 1: 19F NMR Data for Isomers of a Derivative (from )

Isomerδ (ppm)Integration RatioYield (%)
Major-60.628.359
Minor-58.381.0-

Advanced Research Questions

Q. How can reaction conditions be optimized to control isomer formation in derivatives of this compound?

Isomer ratios (e.g., 8.3:1 major:minor in ) are influenced by:

  • Temperature : Lower temperatures favor kinetic control, reducing minor isomer formation.
  • Solvent polarity : Polar solvents like CH₃CN enhance selectivity for the major isomer.
  • Catalyst design : Transition metal catalysts (e.g., Pd) with tailored ligands improve regioselectivity in cross-coupling reactions.
    Methodological validation includes repeating reactions under varied conditions and analyzing outcomes via 19F NMR integration .

Q. What strategies resolve contradictions in reported yields or isomer ratios for reactions involving this compound?

Discrepancies arise from differences in:

  • Reagent purity : Impurities in starting materials can skew yields.
  • NMR quantification : Internal standards (e.g., hexafluorobenzene) ensure accurate integration.
  • Reaction scalability : Pilot-scale reactions may require adjusted stoichiometry.
    Researchers should replicate protocols rigorously and employ computational tools (e.g., DFT calculations) to model transition states and predict isomer preferences .

Q. How does the nitrile group influence the reactivity of this compound in cross-coupling reactions?

The nitrile group:

  • Electron-withdrawing effect : Activates the thiophene ring for electrophilic substitution at the 5-position.
  • Coordination potential : Enhances metal catalyst interactions, as seen in its use to synthesize trifluoromethoxy derivatives (e.g., 4-bromo-5-(trifluoromethoxy)thiophene-2-carbonitrile) .
    Methodological tip: Pair with Pd-catalyzed coupling agents to exploit directing effects.

Q. Data Analysis and Experimental Design

Q. What methodologies quantify isomer ratios in derivatives of this compound?

  • 19F NMR integration : Directly measures isomer populations (e.g., 8.3:1 ratio in ) .
  • HPLC-MS : Separates isomers and confirms purity.
  • X-ray crystallography : Resolves structural ambiguities (though not directly reported for this compound, analogous chromene-carbonitrile structures in and highlight best practices).

Q. How can computational chemistry aid in predicting reaction outcomes for this compound?

  • DFT calculations : Model transition states to predict regioselectivity in bromination or coupling reactions.
  • Molecular docking : Screen ligand-catalyst interactions for optimized yields.
    Example: Simulate the energy barrier for trifluoromethoxy group addition at the 5-position vs. competing sites .

Q. Key Takeaways

  • Synthesis : Prioritize light-mediated or transition metal-catalyzed protocols for regioselective bromination.
  • Characterization : Use 19F NMR as a primary tool for isomer analysis.
  • Advanced applications : Exploit the nitrile group’s electronic effects for functionalization in medicinal chemistry or materials science.

Properties

IUPAC Name

4-bromothiophene-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrNS/c6-4-1-5(2-7)8-3-4/h1,3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJYVXBJLHPKUKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90558540
Record name 4-Bromothiophene-2-carbonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18791-99-6
Record name 4-Bromo-2-cyanothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18791-99-6
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromothiophene-2-carbonitrile
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Record name 4-Bromothiophene-2-carbonitrile
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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